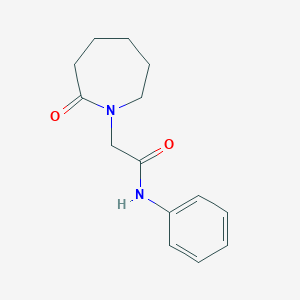

2-(2-oxoazepan-1-yl)-N-phenylacetamide

Description

N-Phenylacetamide Derivatives in Medicinal Chemistry

The N-phenylacetamide, or acetanilide (B955), moiety is a well-established pharmacophore in drug design and development. ingentaconnect.comeurekaselect.com Historically introduced into medical practice in the late 19th century, acetanilide itself served as an early analgesic and antipyretic. ingentaconnect.comeurekaselect.com Since then, a vast number of derivatives have been synthesized and investigated, revealing a broad spectrum of pharmacological activities.

Research has demonstrated that modifications to the N-phenylacetamide scaffold can lead to compounds with a range of therapeutic applications, including:

Anticonvulsant Activity : Certain derivatives have shown promise in the management of seizures. ingentaconnect.comeurekaselect.com

Anticancer Properties : Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have indicated their potential as cytotoxic agents against cancer cell lines. nih.govnih.gov

Antimicrobial Effects : The N-phenylacetamide structure has been incorporated into molecules with antibacterial and antifungal properties. ingentaconnect.comeurekaselect.com

Anti-inflammatory Action : This class of compounds has been explored for its potential to mitigate inflammation. ingentaconnect.comeurekaselect.com

The versatility of the N-phenylacetamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov The phenyl ring and the acetamide (B32628) linker provide a framework that can be substituted to modulate activity, selectivity, and pharmacokinetic profiles. acs.org

Azepanone-Containing Scaffolds in Drug Discovery

The azepanone ring, a seven-membered lactam, is another structural feature of significant interest in medicinal chemistry. This heterocyclic system is present in a number of biologically active compounds and offers a three-dimensional framework that can be exploited for interaction with various biological targets.

Recent explorations into novel chemical scaffolds have highlighted the potential of azepane derivatives in the realm of neuropharmacology. nih.govnih.gov For instance, certain N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine (B1679862) and dopamine (B1211576) transporters. nih.govnih.gov Such activity suggests potential applications in the treatment of neuropsychiatric disorders. nih.govnih.gov The azepanone scaffold's conformational flexibility and potential for introducing diverse substituents make it an attractive starting point for the design of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxoazepan-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13(15-12-7-3-1-4-8-12)11-16-10-6-2-5-9-14(16)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWKAWURFBLOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Key Structural Features for Biological Effects

The molecular framework of 2-(2-oxoazepan-1-yl)-N-phenylacetamide, a dipeptide analog of the archetypal nootropic piracetam (B1677957), is fundamental to its nootropic and neuroprotective activities. examine.comnih.gov While structurally distinct from racetams due to the absence of a 2-oxo-pyrrolidine nucleus, it was designed to mimic the conformational properties of piracetam. examine.com Key structural components essential for its biological effects include:

The N-phenylacetyl group: This aromatic moiety is crucial for the molecule's interaction with its biological targets.

The L-proline residue: The stereochemistry of this amino acid is critical, with the L-isomer demonstrating biological activity while the D-isomer is inactive. nih.gov

The glycine (B1666218) ethyl ester moiety: This portion of the molecule influences its pharmacokinetic properties, including its rapid metabolism. nih.gov

The entire molecule acts as a prodrug for its primary active metabolite, cycloprolylglycine (CPG), which is believed to be responsible for many of the long-term nootropic effects. alzdiscovery.orgnih.gov

Impact of Substituent Variation on Biological Potency

For instance, studies on N-acylprolyl-containing dipeptides, the class of compounds to which Noopept belongs, have explored the effects of modifying the N-acyl group and the C-terminal substituent. These studies have shown that the size and nature of the N-acyl group can significantly influence antiamnesic activity. caymanchem.com

To illustrate the potential impact of substituent changes, the following table presents hypothetical data based on general principles of medicinal chemistry applied to the Noopept scaffold. This is for illustrative purposes only, as specific experimental data for these exact analogs is not publicly available.

| Compound | R1 (N-acyl group) | R2 (C-terminal ester) | Hypothetical Relative Potency |

|---|---|---|---|

| Noopept | Phenylacetyl | Ethyl | 100 |

| Analog 1 | Benzoyl | Ethyl | Decreased |

| Analog 2 | Acetyl | Ethyl | Decreased |

| Analog 3 | Phenylacetyl | Methyl | Comparable |

| Analog 4 | Phenylacetyl | Propyl | Comparable/Slightly Decreased |

This table is a hypothetical representation and does not reflect actual experimental data.

Conformational Dynamics and Their Influence on Activity

The three-dimensional shape of this compound and its ability to adopt specific conformations are critical for its interaction with biological targets. The presence of the proline ring introduces a degree of rigidity to the molecule, while also allowing for the existence of different rotamers (conformational isomers) around the amide bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy studies can provide insights into the preferred conformations of peptides in solution. researchgate.netcaldic.comresearchgate.netnih.govresearchgate.net For this compound, the equilibrium between different conformers could influence its ability to bind to receptors or enzymes. For example, the molecule's ability to mimic the conformation of piracetam is thought to be a key aspect of its design and activity. examine.com The dynamic nature of the molecule allows it to potentially adapt its shape to fit into the binding sites of various biological targets, which may contribute to its broad spectrum of pharmacological effects.

Enantioselectivity in Ligand-Target Interactions

A crucial aspect of the biological activity of this compound is its stereoselectivity. The molecule contains a chiral center at the alpha-carbon of the proline residue. Research has unequivocally demonstrated that the biological activity resides in the L-enantiomer. nih.gov The D-enantiomer is reported to be wholly inactive. nih.gov

This enantioselectivity strongly suggests a specific interaction with a chiral biological target, such as a receptor or an enzyme active site. Molecular docking studies have indicated that the L-isomer of both Noopept and its metabolite, N-phenylacetyl-prolyl, can effectively bind to the active site of prolyl hydroxylase 2, whereas the D-isomer exhibits a lower binding energy. This difference in binding affinity provides a molecular basis for the observed enantioselectivity in its biological action.

Predictive Models for Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) models are mathematical models that attempt to predict the biological activity of a compound based on its physicochemical properties. eco-vector.commdpi.comresearchgate.net For dipeptide nootropics like this compound, QSAR models could be developed to predict the nootropic potency of new analogs before they are synthesized.

These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. By correlating these descriptors with the observed biological activity of a series of compounds, a predictive model can be built.

While specific, publicly available QSAR models for this compound are scarce, the principles of 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are highly applicable. nih.govnih.gov These methods build a 3D model of the ligand-receptor interaction space and can provide valuable insights into the steric and electrostatic features that are important for activity. Such models could guide the rational design of new derivatives with potentially enhanced nootropic properties.

Preclinical Biological Activity Profiling

Antimicrobial Activities

A comprehensive search of scientific databases yielded no specific studies evaluating the antimicrobial activities of 2-(2-oxoazepan-1-yl)-N-phenylacetamide. While research exists on the antimicrobial properties of various derivatives of N-phenylacetamide, data specifically on the antibacterial, antifungal, or antitubercular efficacy of the parent compound as named is not available in the reviewed literature.

Antibacterial Efficacy and Spectrum

No published data was found regarding the in vitro or in vivo antibacterial efficacy and spectrum of this compound. Studies on related but structurally distinct N-phenylacetamide derivatives have shown antibacterial properties against various pathogens, but these findings cannot be directly attributed to the subject compound. researchgate.netnih.govmdpi.comnih.gov

Antifungal Efficacy and Biofilm Modulation

There is no available scientific literature detailing the antifungal efficacy or the ability of this compound to modulate fungal biofilm formation. Research has been conducted on halogenated derivatives like 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide, which demonstrated activity against Candida species and their biofilms. nih.govresearchgate.net However, specific data for this compound is absent.

Antitubercular Activity

A review of existing literature found no studies investigating the antitubercular properties of this compound against Mycobacterium tuberculosis or other mycobacterial species.

Enzyme Inhibition Profiles

The capacity of this compound to act as an enzyme inhibitor has been explored in some contexts, but specific data for the enzymes outlined below is not present in the available literature.

Protease Inhibition (e.g., HCV Serine Protease)

No specific data from preclinical studies on the inhibitory activity of this compound against Hepatitis C Virus (HCV) serine protease or other proteases was identified in the searched literature. The field of HCV protease inhibitors is extensive, but this particular compound is not mentioned in the reviewed studies. nih.govnih.gov

Carbonic Anhydrase Inhibition

There are no available research findings to suggest that this compound has been evaluated as an inhibitor of carbonic anhydrase isoforms. The existing literature on carbonic anhydrase inhibitors focuses on other chemical classes, such as sulfonamides. nih.govnih.govmdpi.commdpi.comresearchgate.net

Other Noteworthy Biological Activities

Nematicidal Activity

There is currently no available research on the nematicidal activity of this compound. However, studies on related chemical structures, such as derivatives of its core components, offer some insight into the potential for this class of compounds to exhibit effects against nematodes.

Research into other classes of compounds has identified significant nematicidal properties. For instance, a study on electron-deficient alkynes demonstrated potent activity against the root-knot nematode Meloidogyne incognita. nih.gov Compounds like dimethylacetylenedicarboxylate, 3-butyn-2-one, and methyl propiolate were found to be highly effective, with EC50 values of 1.54 ± 0.16, 2.38 ± 0.31, and 2.83 ± 0.28 mg/L, respectively, after 48 hours. nih.gov

Phenolic derivatives have also been investigated for their effects on M. incognita. nih.gov Notably, p-nitrophenol showed the highest nematicidal activity among the tested compounds, with an EC50 of approximately 0.70 ± 0.64 µg/ml after 24 hours of immersion. nih.gov While these compounds are not direct analogues, their activity highlights the potential for synthetically derived small molecules to act as nematicidal agents.

Furthermore, derivatives of caprolactam, a key structural moiety of the title compound, have been explored for their herbicidal activity. scispace.com Studies on N-alkyl and N-acyl derivatives of ε-caprolactam showed varying degrees of inhibition on plant germination. scispace.com Although herbicidal and nematicidal activities are distinct, this demonstrates that modifications to the caprolactam ring can induce significant biological effects in agricultural contexts.

Antioxidant Properties (e.g., DPPH Scavenging)

Direct experimental data on the antioxidant properties of this compound is not present in the current scientific literature. However, the antioxidant potential of various acetamide (B32628) and N-phenylacetamide derivatives has been a subject of investigation, providing a basis for potential activity in this area.

A study focused on the synthesis and antioxidant activity of new acetamide derivatives reported the evaluation of their ability to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation. nih.govnih.gov The antioxidant capacity of these compounds was compared to Trolox, a standard antioxidant. This research underscores that the acetamide scaffold is a viable backbone for the development of novel antioxidant compounds. nih.gov

In another study, N-(4-acetamidophenyl)-2-substituted phenoxy acetamide and acetate (B1210297) derivatives were synthesized and evaluated for their antioxidant effects. researchgate.net One of the synthesized compounds, 4-acetamidophenyl 2-phenoxyacetate, demonstrated notable free radical scavenging activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 11.97 ± 0.48 µM. researchgate.net This finding suggests that the N-phenylacetamide structure can be a key pharmacophore for antioxidant activity.

The antioxidant activity of new coumarin (B35378) derivatives containing an acetamide linkage has also been explored. nih.gov Specifically, compounds such as N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide were synthesized and showed promising antioxidant properties when tested using DPPH, hydrogen peroxide, and nitric oxide radical scavenging methods. nih.gov

The following table summarizes the antioxidant activity of selected acetamide derivatives from a representative study.

| Compound | Antioxidant Activity (ABTS Scavenging) |

| Compound 1 | Data Not Available in Provided Search Results |

| Compound 2 | Data Not Available in Provided Search Results |

| Compound 3 | Data Not Available in Provided Search Results |

| Compound 4 | Data Not Available in Provided Search Results |

| Compound 5 | Data Not Available in Provided Search Results |

| Compound 6 | Data Not Available in Provided Search Results |

| Data from a study on new acetamide derivatives. nih.gov |

It is important to note that without direct experimental evaluation, the antioxidant potential of this compound remains speculative.

Molecular Mechanisms of Action and Target Interaction Studies

Ligand-Receptor Binding and Allosteric Modulation (e.g., 5-HT2A, D2, Sigma Receptors)

Studies indicate that 2-(2-oxoazepan-1-yl)-N-phenylacetamide and its metabolites modulate several key neurotransmitter systems. The compound is considered a positive allosteric modulator at AMPA receptors. reddit.com Its primary metabolite, cycloprolylglycine, is a modulator of AMPA receptors and demonstrates neuroprotective effects that are dependent on the activation of both AMPA and TrkB receptors. wikipedia.org

The compound's influence extends to the cholinergic system. Research has shown that it can prevent the amnestic effects induced by cholinergic neurotransmission inhibitors, suggesting a mechanism that boosts cholinergic activity. alzdiscovery.org Specifically, studies on rat hippocampal slices have demonstrated that this compound increases the firing frequency of GABAergic interneurons, an effect that is abolished by antagonists of the α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This suggests that α7 nAChRs are a significant site of action for the compound. nih.gov

While direct, high-affinity binding to serotonin (B10506) 5-HT2A or dopamine (B1211576) D2 receptors has not been a primary finding, some research points to an indirect influence. For instance, the compound reinforces the D2 - 5-HT2a - nACh couplings. reddit.com The orthosteric binding pocket of the 5-HT2A receptor shares homology with numerous aminergic G protein-coupled receptors, which can lead to polypharmacology for ligands targeting these receptors. nih.gov Although some antipsychotic derivatives show affinity for both D2 and 5-HT2A receptors, the specific binding profile of this compound at these sites requires further elucidation. researchgate.net There is also evidence that ligands for sigma receptors can regulate 5-HT2A receptors, though a direct link to this compound's mechanism is still under investigation. nih.gov

The compound and its metabolite, cycloprolylglycine, also appear to modulate neuronal membrane potential, causing depolarization and being capable of inducing hyperpolarization in a calcium-dependent manner. examine.com

Table 1: Receptor Modulation by this compound and its Metabolites

| Receptor/System | Type of Interaction | Observed Effect |

|---|---|---|

| AMPA Receptors | Positive Allosteric Modulation | Potentiation of receptor activity. reddit.com |

| Cholinergic System (α7 nAChRs) | Indirect Agonism | Increased firing of GABAergic interneurons. nih.gov |

| D2/5-HT2A Receptors | Indirect Modulation | Reinforcement of D2 - 5-HT2a - nACh couplings. reddit.com |

| Neuronal Membrane Potential | Modulation | Depolarization and calcium-dependent hyperpolarization. examine.com |

Molecular Basis of Enzyme Inhibition

A significant aspect of the molecular mechanism of this compound appears to be its interaction with specific enzymes. Research suggests that the compound may act as an inhibitor of prolyl hydroxylase. nih.gov This enzyme is involved in the deactivation of Hypoxia-inducible factor 1 (HIF-1), a key regulator of cellular responses to low oxygen. researchgate.net

By potentially inhibiting prolyl hydroxylase, this compound may lead to the stabilization of HIF-1. nih.govresearchgate.net Studies have shown that the compound can increase the DNA-binding activity of HIF-1. nih.gov This effect is specific, as it does not appear to increase the activity of other transcription factors such as CREB, NFAT, NF-κB, p53, and STAT1. nih.gov The proposed mechanism involves the binding of the compound or its metabolite, N-phenylacetyl-L-proline, to the active site of prolyl hydroxylase 2. nih.gov

Molecular docking studies support this hypothesis, showing that the L-isomer of N-phenylacetyl-proline can bind to the active site of the enzyme. nih.gov This interaction is thought to be a key contributor to the compound's neuroprotective effects. nih.gov

Table 2: Enzyme Interaction Profile

| Enzyme | Proposed Action | Consequence |

|---|---|---|

| Prolyl Hydroxylase 2 | Inhibition | Stabilization of Hypoxia-inducible factor 1 (HIF-1). nih.gov |

Cellular Interaction Mechanisms (e.g., Cell Membrane Disruption)

At the cellular level, this compound demonstrates protective mechanisms rather than disruptive ones. In cellular models of Alzheimer's disease using Aβ25–35-induced toxicity in PC12 cells, the compound has been shown to mitigate damage. nih.gov

Pre-treatment with this compound was found to:

Improve cell viability and reduce the number of apoptotic cells. nih.govresearchgate.net

Decrease intracellular reactive oxygen species (ROS) and calcium overload, which are common pathways of cellular damage. nih.govresearchgate.net

Stabilize mitochondrial membrane potential , thereby interfering with the mitochondrial apoptotic pathway. nih.gov

Attenuate tau hyperphosphorylation , a key pathological feature of Alzheimer's disease. nih.govresearchgate.net

These findings suggest that the compound's neuroprotective effects are mediated through the inhibition of oxidative stress, regulation of calcium homeostasis, and suppression of apoptosis. nih.gov The compound does not appear to cause cell membrane disruption; instead, it helps maintain cellular integrity in the face of neurotoxic insults. nih.govresearchgate.net The process of cell membrane repair is a complex cellular response to physical disruption, often involving calcium influx and the action of proteins like annexins to reseal the membrane. nih.gov The actions of this compound are aligned with protecting against the triggers of such disruption.

Table 3: Cellular Protective Mechanisms

| Cellular Process | Effect of this compound |

|---|---|

| Cell Viability | Increased in the presence of neurotoxins. nih.govnootropicsresources.com |

| Apoptosis | Reduced number of apoptotic cells. nih.govresearchgate.net |

| Oxidative Stress (ROS) | Decreased levels of intracellular ROS. nih.gov |

| Calcium Homeostasis | Reduced intracellular calcium influx. nih.gov |

| Mitochondrial Function | Enhanced mitochondrial membrane potential. nih.gov |

| Tau Phosphorylation | Attenuated hyperphosphorylation. nih.govresearchgate.net |

Stereochemical Aspects of Molecular Recognition

The stereochemistry of this compound and its metabolites is crucial for their biological activity. Studies have highlighted the stereospecificity of its interactions.

For instance, the anxiolytic effects observed are attributed to the L-isomer of its major metabolite, cycloprolylglycine, while the D-isomer is reported to be wholly inactive. examine.com This stereoselectivity is also evident in its proposed enzyme-inhibiting mechanism. Molecular docking studies have shown that the L-stereoisomer of the metabolite N-phenylacetyl-proline binds effectively to the active site of prolyl hydroxylase 2. nih.gov In contrast, the pharmacologically inactive D-isomer of this compound exhibits a lower binding energy, suggesting a less favorable interaction. nih.gov

This demonstrates that the specific three-dimensional arrangement of the molecule is a critical determinant of its ability to be recognized by and interact with its molecular targets, ultimately dictating its pharmacological profile.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Binding Affinity Predictions and Pose Analysis

In a hypothetical docking scenario of 2-(2-oxoazepan-1-yl)-N-phenylacetamide against a relevant protein target, the binding affinity would be influenced by the combination of its structural features. The phenyl ring can engage in hydrophobic and π-stacking interactions, while the amide and lactam carbonyl groups are potential hydrogen bond acceptors. The flexible azepane ring can adopt various conformations to fit into a binding pocket.

Predictive models for opioid receptor binding have shown that fentanyl derivatives, which share some structural similarities with phenylacetamides, exhibit a strong correlation between their docking scores and experimentally determined binding affinities. plos.org For example, compounds with sub-nanomolar binding affinity show significantly lower binding scores. plos.org It is plausible that the binding affinity of this compound would also correlate with its docking score, which would be a critical parameter in assessing its potential biological activity.

Table 1: Representative Binding Affinities of Phenylacetamide Analogs against Various Receptors

| Compound Class | Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Fentanyl Derivatives | Mu Opioid Receptor | -8.4 to -10.5 | plos.org |

| N-(arylpiperazinoalkyl)acetamide Derivatives | Dopamine (B1211576) D2 Receptor | Moderate to High Affinity | researchgate.net |

| 2-phenylacetamide (B93265) Analogues | p38 MAPK | Good Binding Capacity | nih.gov |

This table presents data for analogous compounds to illustrate the range of binding affinities observed in molecules with similar structural motifs.

The pose analysis would reveal the specific orientation of the molecule within the binding site. This includes the conformation of the azepane ring, which can exist in chair and boat forms, and the relative orientation of the phenyl and azepane moieties. slideshare.net

Identification of Key Interacting Residues

The key to understanding the binding of a ligand to its receptor is the identification of the specific amino acid residues involved in the interaction. For this compound, the following interactions would be anticipated based on its structure:

Hydrogen Bonds: The carbonyl oxygen atoms of the acetamide (B32628) and the lactam are prime candidates for forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors, such as serine, threonine, and lysine. The amide N-H group can also act as a hydrogen bond donor. For example, studies on a 2-phenylacetamide derivative showed conventional hydrogen bonds with GLU72 and ASP168 residues of the p38 MAPK protein. nih.gov

Hydrophobic Interactions: The phenyl ring and the aliphatic chain of the azepane ring can form hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine. In the case of a 2-phenylacetamide analog, the benzene (B151609) ring was found to form a hydrophobic region with LEU167, VAL39, LYS54, and MET107. nih.gov

Pi-Stacking Interactions: The aromatic phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A molecular docking study on a small-molecule probe for the Thyroid-Stimulating Hormone Receptor revealed that the binding was primarily achieved through multiple polar interactions, including intermolecular hydrogen bonds with Serine and Isoleucine residues. acs.org Similarly, identifying the key interacting residues for this compound would be crucial for understanding its mechanism of action and for any future optimization efforts.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and conformational preferences of a molecule. These methods are essential for a detailed understanding of a compound's intrinsic properties.

Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, MESP)

The electronic properties of a molecule are dictated by the distribution of its electrons. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

For N-phenylacetamide derivatives, the HOMO and LUMO are often localized on different parts of the molecule, indicating potential charge transfer upon excitation. researchgate.netresearchgate.net In a hypothetical calculation for this compound, the HOMO might be located on the electron-rich phenyl ring, while the LUMO could be centered on the electron-withdrawing carbonyl groups.

The Molecular Electrostatic Potential (MESP) map is another valuable tool that visualizes the electrostatic potential on the surface of a molecule. xisdxjxsu.asia It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the amide N-H group, suggesting a site for nucleophilic interaction. xisdxjxsu.asia

Table 2: Representative Quantum Chemical Descriptors for Phenylacetamide Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| N-Phenyl-2-thiocyanato-acetamide | -7.02 | -1.52 | 5.50 | researchgate.net |

| 2-(3-Chloro- researchgate.netrsc.orgnih.govoxadiazol-5-yl)-N-phenyl-acetamide | -7.43 | -2.15 | 5.28 | researchgate.net |

| N-(phenyl)-2,2-dichloroacetamide | -6.89 | -1.45 | 5.44 | researchgate.net |

This table provides example data from related compounds to illustrate the typical range of HOMO, LUMO, and energy gap values.

Conformational Landscapes and Energy Minimization

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. The seven-membered azepane ring can adopt several low-energy conformations, such as chair, twist-chair, and boat forms. slideshare.netnih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods like Density Functional Theory (DFT) can be used to perform a systematic conformational search and energy minimization. mdpi.com This would reveal the preferred spatial arrangement of the phenyl and azepane rings and the orientation of the amide bond. Studies on azepane derivatives have shown that the presence of substituents can significantly influence the conformational equilibrium. rsc.org For this compound, the interplay of steric and electronic effects would determine its conformational landscape. Understanding the low-energy conformations is crucial as they are the ones most likely to interact with a biological target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of molecules and their complexes. mdpi.comnih.gov This technique is invaluable for understanding the flexibility of both the ligand and its target, as well as the stability of their interactions over time. nih.gov

For this compound, an MD simulation could be employed to:

Analyze Binding Stability: If docked into a protein's active site, an MD simulation could assess the stability of the predicted binding pose. It would show whether the key interactions identified in docking are maintained over time and whether the ligand remains stably bound.

Explore Binding Pathways: In more advanced simulations, it is possible to observe the spontaneous binding of a ligand to a protein, providing insights into the entire binding process. acs.org

MD simulations have been widely used in drug discovery to refine docking results, predict binding free energies, and understand the molecular basis of drug action. nih.gov For a molecule with the conformational flexibility of this compound, MD simulations would be an essential step to validate and complement the findings from molecular docking and quantum chemical calculations.

Pharmacophore Modeling and Virtual Screening Applications

No public research data is available for the pharmacophore modeling and virtual screening applications of this compound.

Emerging Research Perspectives and Future Directions

Rational Design of Next-Generation Analogues

The development of 2-(2-oxoazepan-1-yl)-N-phenylacetamide was rooted in the principle of rational drug design, aiming to create a molecule with enhanced efficacy compared to its predecessor, piracetam (B1677957). researchgate.netresearchgate.net This approach, which involves designing molecules to be conformationally similar to existing drugs, has led to a compound that is reportedly effective at significantly lower doses than piracetam. researchgate.netnih.gov The core idea was to leverage the dipeptide structure to improve pharmacokinetic properties, such as blood-brain barrier penetration. nih.gov

Future research in this area is focused on the synthesis and evaluation of novel analogues to further refine the therapeutic profile. The exploration of structure-activity relationships (SAR) is central to this effort. For instance, studies on N-acylprolyl-containing dipeptides have investigated the impact of modifying the N-acyl substitution size and the C-terminal substitution on nootropic activity. researchgate.net It has been proposed that ester and unsubstituted amide forms of N-acylprolylglycines may act as prodrugs, converting to the bioactive metabolite cyclo-Pro-Gly within the body. researchgate.net

Table 1: Key Structural Features and Their Investigated Effects in Analogue Design

| Structural Feature | Modification Explored | Potential Impact on Activity |

| N-acyl substitution | Varying size and nature of the acyl group | Altered potency and nootropic spectrum |

| C-terminal substitution | Ester and amide modifications | Prodrug potential and bioavailability |

| Second amino acid | Substitution with Asp, Glu, Gly, β-Ala, GABA | Optimization of nootropic effects |

| Phenyl ring substitution | Addition of various functional groups | Modulation of binding affinity and selectivity |

Exploration of Novel Biological Targets

Initial research into the mechanism of action of this compound centered on its influence on the cholinergic system, similar to piracetam. alzdiscovery.org However, subsequent studies have revealed a more complex and multifaceted pharmacological profile, pointing towards a range of novel biological targets.

A significant finding has been the compound's interaction with the Hypoxia-inducible factor 1 (HIF-1) signaling pathway. nih.govresearchgate.net Research has shown that this compound can increase the DNA-binding activity of HIF-1, a master regulator of cellular responses to low oxygen. nih.govresearchgate.net This HIF-1-positive effect is thought to contribute significantly to the compound's neuroprotective properties. researchgate.net Molecular docking studies suggest that the compound and its metabolite may bind to the active site of prolyl hydroxylase 2, an enzyme involved in the degradation of the HIF-1α subunit, thereby stabilizing it. nih.gov

Beyond HIF-1, research has indicated that this dipeptide can modulate inhibitory synaptic transmission in the hippocampus. Studies have shown an increase in the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in CA1 pyramidal cells, which is believed to be caused by the direct depolarization of inhibitory interneurons. caldic.com This finding suggests a potential mechanism for the anxiolytic effects observed with the compound. caldic.com

Furthermore, the compound has been shown to interact with neurotrophic factors, increasing the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the rat hippocampus. nootropicsexpert.com These neurotrophins are crucial for neuronal survival, growth, and plasticity, and their upregulation is associated with long-term memory enhancement. nootropicsexpert.com The compound's ability to protect against amyloid-beta (Aβ)-induced toxicity is another area of active investigation, with studies showing it can attenuate apoptosis and reduce tau hyperphosphorylation in cellular models of Alzheimer's disease. nih.gov

Table 2: Investigated Biological Targets of this compound

| Biological Target/Pathway | Observed Effect | Potential Therapeutic Implication |

| Hypoxia-inducible factor 1 (HIF-1) | Increased DNA-binding activity and stabilization | Neuroprotection in ischemic conditions |

| Inhibitory Synaptic Transmission | Increased frequency of sIPSCs in hippocampus | Anxiolytic effects |

| Neurotrophic Factors (NGF, BDNF) | Increased expression in the hippocampus | Cognitive enhancement and neurorestoration |

| Amyloid-beta (Aβ) Toxicity | Attenuation of apoptosis and tau hyperphosphorylation | Potential role in Alzheimer's disease therapy |

| Glutamate-induced excitotoxicity | Protection of hippocampal neurons | Neuroprotection against excitotoxic damage |

Advanced Computational Approaches in Drug Discovery

The integration of advanced computational methods is becoming increasingly vital in modern drug discovery, and the study of this compound is no exception. These in silico techniques offer powerful tools for predicting molecular interactions, understanding mechanisms of action, and guiding the rational design of new compounds.

Molecular docking has been a key computational tool used to investigate the binding of this compound to its potential targets. For example, docking studies have provided insights into how this compound and its metabolites might interact with the active site of prolyl hydroxylase 2, supporting the hypothesis of HIF-1 stabilization. nih.gov These studies can predict binding conformations and affinities, helping to prioritize which novel analogues should be synthesized and tested in the laboratory. nih.gov

Beyond static docking, molecular dynamics (MD) simulations are being employed to understand the dynamic behavior of the compound and its target proteins over time. nih.gov MD simulations can reveal crucial information about the stability of ligand-protein complexes and the conformational changes that occur upon binding, providing a more detailed picture of the mechanism of action. nih.gov

In silico prediction of pharmacokinetic properties, such as blood-brain barrier (BBB) penetration, is another critical application of computational chemistry. researchgate.net Software that can predict these properties helps in the early stages of drug development to select candidates with a higher probability of reaching their target in the central nervous system. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are being used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby accelerating the discovery of more potent and selective molecules. nih.gov

Integration of Multidisciplinary Methodologies for Comprehensive Analysis

A comprehensive understanding of a compound as complex as this compound necessitates the integration of a wide array of scientific disciplines and research methodologies. This multidisciplinary approach allows for the corroboration of findings across different levels of biological organization, from the molecular to the behavioral.

The investigation of this compound typically involves a combination of in vitro and in vivo studies. In vitro experiments, using cell cultures such as PC12 or hippocampal neurons, are crucial for elucidating the molecular mechanisms of action, such as the effects on apoptosis, tau phosphorylation, and glutamate (B1630785) toxicity. nih.govnih.gov These cellular models provide a controlled environment to study specific pathways and screen for neuroprotective effects. nih.gov

Furthermore, the integration of "omics" technologies, such as genomics, transcriptomics, and proteomics, is poised to provide a more holistic view of the compound's effects. nih.govmdpi.comnih.govmdpi.comresearchgate.net By analyzing changes in gene expression, protein levels, and metabolic pathways in response to the compound, researchers can identify novel targets and biomarkers. nih.govnih.govmdpi.com This systems biology approach, which analyzes the complex interactions within a biological system, is essential for unraveling the full spectrum of the compound's pharmacological actions. nih.govmdpi.com The combination of these diverse methodologies, from computational modeling to clinical observations, is driving a more complete and nuanced understanding of this compound and its potential in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.